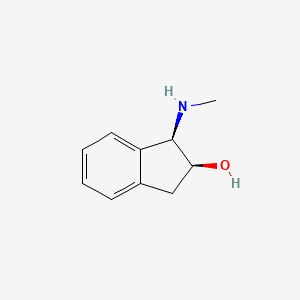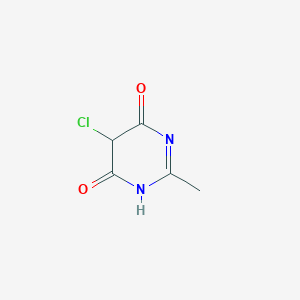
5-chloro-2-methyl-1H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methyl-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione typically involves the chlorination of 2-methylpyrimidine-4,6-dione. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-methylpyrimidine-4,6-dione} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
5-chloro-2-methyl-1H-pyrimidine-4,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups at the 4 and 6 positions can be reduced to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in methanol are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted-2-methyl-1H-pyrimidine-4,6-dione derivatives.
Oxidation: Formation of 2-carboxy-5-chloro-1H-pyrimidine-4,6-dione.
Reduction: Formation of 5-chloro-2-methyl-1H-pyrimidine-4,6-diol.
科学研究应用
5-chloro-2-methyl-1H-pyrimidine-4,6-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and DNA interactions due to its structural similarity to nucleobases.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes that recognize pyrimidine structures, such as thymidylate synthase. The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to the disruption of DNA synthesis and cell proliferation.
相似化合物的比较
Similar Compounds
- 5-chloro-2,4,6-trifluoropyrimidine
- 5-chloro-1-(2-hydroxy-ethoxymethyl)-1H-pyrimidine-2,4-dione
- 5-methyl-1H-pyrimidine-2,4-dione (Thymine)
Uniqueness
5-chloro-2-methyl-1H-pyrimidine-4,6-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. The chlorine atom makes it more reactive towards nucleophilic substitution, while the methyl group affects its oxidation and reduction behavior. This combination of functional groups makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H5ClN2O2 |
|---|---|
分子量 |
160.56 g/mol |
IUPAC 名称 |
5-chloro-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |
InChI 键 |
QOMMHMIKVITLCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C(C(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


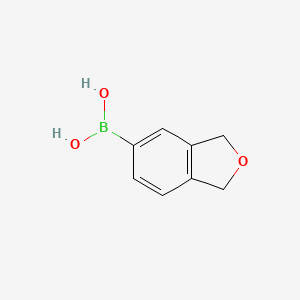
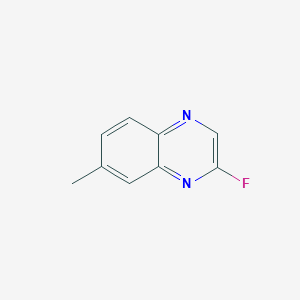

![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)

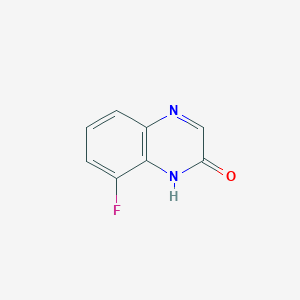

![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)


![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
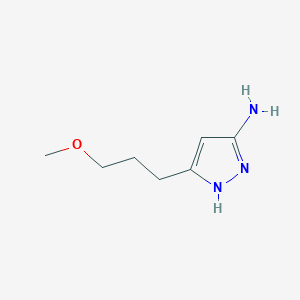
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
